molecular formula C12H25N B7808897 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine CAS No. 919799-76-1

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine

Cat. No.: B7808897
CAS No.: 919799-76-1
M. Wt: 183.33 g/mol
InChI Key: JKQSKKCOSUMZTE-UHFFFAOYSA-N
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Description

4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol. This compound is a derivative of cyclohexan-1-amine, featuring a methyl group at the 4-position and a 3-methylbutyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine typically involves the following steps:

  • Starting Material: Cyclohexan-1-amine is used as the starting material.

  • Methylation: The cyclohexan-1-amine undergoes methylation to introduce a methyl group at the 4-position.

  • Alkylation: The resulting 4-methylcyclohexan-1-amine is then alkylated with 3-methylbutyl bromide to introduce the 3-methylbutyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding amine oxide.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions can replace the 3-methylbutyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Common reagents include alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of amine oxide derivatives.

  • Reduction: Formation of reduced amine derivatives.

  • Substitution: Formation of various substituted cyclohexan-1-amines.

Scientific Research Applications

4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine has several scientific research applications:

  • Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biological targets.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methyl-N-(3-methylbutyl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine is similar to other cyclohexan-1-amines, but its unique structural features, such as the presence of the 3-methylbutyl group, distinguish it from other compounds in this class. Some similar compounds include:

  • Cyclohexan-1-amine

  • 4-Methylcyclohexan-1-amine

  • N-(3-methylbutyl)cyclohexan-1-amine

These compounds share the cyclohexan-1-amine core but differ in the presence and position of substituents.

Properties

IUPAC Name

4-methyl-N-(3-methylbutyl)cyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(2)8-9-13-12-6-4-11(3)5-7-12/h10-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQSKKCOSUMZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612706
Record name 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-76-1
Record name 4-Methyl-N-(3-methylbutyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-trans-methyl-cyclohexylamine hydrochloride (15 g, 100 mmol) in THF-MeOH (2:1, 200 mL) was added solid NaOH (6.01 g, 150 mmol). The mixture was stirred for 30 m before isovaleraldehyde (10.4 g, 120 mmol), 20 mL AcOH was added. Subsequently sodium cyanoborohydride (6.0 g, 150 mmol) was added in small portions. The reaction mixture was stirred for 18 h before H2O (200 mL) was added and the mixture was extracted with DCM (2×100 mL). The organic fraction were dried (MgSO4) before an excess of HCl in diethyl ether were added. The solvent were removed in vacuo and diethyl ether was added (200 mL). The precipitate was filtered off washed with diethyl ether and dried in vacuo to give 18.8 g of (3-methyl-butyl)-(4-methyl-cyclohexyl)-amine.
[Compound]
Name
4-trans-methyl-cyclohexylamine hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6.01 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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